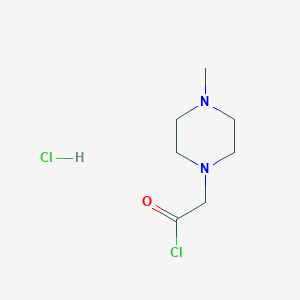

2-(4-Methylpiperazin-1-yl)acetyl chloride hydrochloride

Description

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)acetyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClN2O.ClH/c1-9-2-4-10(5-3-9)6-7(8)11;/h2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPZYSLBLCMWLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-Methylpiperazin-1-yl)acetyl chloride hydrochloride typically involves the reaction of 4-methylpiperazine with acetyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-(4-Methylpiperazin-1-yl)acetyl chloride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the acetyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The piperazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The acetyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)acetyl chloride hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)acetyl chloride hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The acetyl chloride group can also react with nucleophiles, forming covalent bonds with target molecules .

Comparison with Similar Compounds

Key Observations:

Reactivity : The acetyl chloride group in the target compound confers superior acylation capability compared to stable derivatives like acetamides (e.g., Compound 3b) or nitriles (e.g., propanenitrile hydrochloride) .

Solubility : Dihydrochloride salts (e.g., [2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy]acetic Acid) exhibit enhanced aqueous solubility due to increased ionic character, whereas Fmoc-protected analogs require organic solvents .

Applications : Piperazine derivatives with bulky substituents (e.g., diphenylmethyl) are often impurities or metabolites, while smaller analogs (e.g., propanenitrile) serve as versatile intermediates .

Biological Activity

2-(4-Methylpiperazin-1-yl)acetyl chloride hydrochloride is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity through various studies, highlighting its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

The compound is classified as an acetyl chloride derivative, which plays a crucial role in the synthesis of various bioactive molecules. Its structure is characterized by the presence of a piperazine ring, which is known for enhancing the pharmacological profile of many drugs.

Biological Activity Overview

The biological activity of this compound has been evaluated against several pathogens, including bacteria and fungi. The following sections detail specific findings from research studies.

Antimicrobial Activity

-

Bacterial Activity :

- The compound has shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, it exhibited moderate to strong inhibition against strains such as Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentrations (MIC) were determined for various bacterial strains, demonstrating effective concentrations ranging from 15.625 μM to 62.5 μM for specific isolates .

-

Fungal Activity :

- The compound also displayed antifungal properties, particularly against Candida albicans. Studies indicated that it could inhibit biofilm formation, a critical factor in fungal pathogenicity.

- The MIC values for antifungal activity were reported at approximately 0.03–0.06 µg/mL against C. albicans, which is comparable to established antifungal agents like fluconazole .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Inhibition of Protein Synthesis : The compound interferes with the protein synthesis machinery of bacteria, leading to cell death.

- Biofilm Disruption : It has been noted for its ability to disrupt biofilm formation in C. albicans, suggesting a quorum sensing-mediated mechanism .

Structure-Activity Relationship (SAR)

Research into the SAR of derivatives of this compound indicates that modifications to the piperazine ring and acetyl group can significantly influence biological activity:

- Substituent Effects : The introduction of various substituents on the piperazine ring has been shown to enhance or diminish antimicrobial potency. For instance, compounds with halogen substitutions exhibited improved activity against certain bacterial strains .

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

- Animal Models : In mouse models infected with C. albicans, treatment with this compound resulted in significant reductions in fungal load compared to untreated controls .

Summary Table of Biological Activities

| Pathogen | Activity Type | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Bacterial | 15.625–62.5 |

| Escherichia coli | Bacterial | 31.25–125 |

| Candida albicans | Antifungal | 0.03–0.06 |

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing 2-(4-Methylpiperazin-1-yl)acetyl chloride hydrochloride with high purity?

Methodology:

- Reaction Setup : React 4-methylpiperazine with chloroacetyl chloride in an anhydrous dichloromethane (DCM) solvent under inert conditions. Use triethylamine (TEA) as a base to neutralize HCl byproducts (common in acyl chloride reactions) .

- Workup : After 2–4 hours of stirring at 0–5°C, extract the product using DCM, wash with water to remove residual TEA·HCl, and dry over anhydrous Na₂SO₄.

- Hydrochloride Salt Formation : Treat the isolated intermediate with concentrated HCl in an ice bath to precipitate the hydrochloride salt. Recrystallize from ethanol/ethyl acetate for purity >95% .

Q. Key Parameters :

| Parameter | Optimal Condition |

|---|---|

| Temperature | 0–5°C (initial reaction) |

| Solvent | Anhydrous DCM |

| Base | Triethylamine (1.1 eq) |

| Recrystallization | Ethanol:ethyl acetate (3:1 v/v) |

Q. Q2. How can environmental factors (e.g., pH, temperature) affect the stability of this compound during storage?

Methodology :

- Accelerated Stability Testing : Prepare aqueous solutions at pH 2–9 (using HCl/NaOH buffers) and store aliquots at 4°C, 25°C, and 40°C. Monitor degradation via HPLC at intervals (0, 7, 14, 30 days).

- Key Findings :

- pH Sensitivity : Degradation accelerates above pH 7 due to hydrolysis of the acyl chloride group.

- Thermal Stability : At 40°C, >10% decomposition occurs within 7 days, even at pH 4–5.

- Recommendations : Store at ≤–20°C under anhydrous conditions (argon/vacuum-sealed vials) .

Advanced Research Questions

Q. Q3. How can X-ray crystallography resolve structural ambiguities in this compound, particularly its hydrochloride salt conformation?

Methodology :

- Crystallization : Grow single crystals via slow evaporation of a saturated acetonitrile solution at 4°C.

- Data Collection : Use a synchrotron source (e.g., λ = 0.710–0.980 Å) for high-resolution data.

- Structure Refinement : Employ SHELXL for refinement, applying restraints for disordered chloride ions. Validate using R-factors (<0.05) and electron density maps .

- Key Insights :

Q. Q4. What analytical strategies can resolve contradictions in NMR data for this compound, such as unexpected splitting of piperazine signals?

Methodology :

- Variable Temperature NMR : Acquire ¹H NMR spectra in DMSO-d₆ at 25°C, 40°C, and 60°C. Signal coalescence at elevated temperatures indicates dynamic processes (e.g., chair flipping of the piperazine ring).

- 2D NMR (COSY, NOESY) : Correlate coupling between methylpiperazine protons and adjacent groups to assign stereochemistry.

- Key Observations :

- At 25°C, splitting arises from restricted piperazine ring mobility.

- NOESY cross-peaks between the methyl group and acyl chloride protons confirm spatial proximity .

Q. Q5. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodology :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic sites (acyl chloride carbon: f⁺ >0.5).

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using the SMD model.

- Validation : Compare predicted activation energies with experimental kinetics (e.g., reaction with amines yields >80% substitution products) .

Q. Key Challenges in Experimental Design :

Moisture Sensitivity : Acyl chloride reactivity necessitates strict anhydrous conditions during synthesis .

Crystallization Difficulties : Hydrochloride salts often form hydrates; use desiccants during crystallization .

NMR Signal Broadening : Proton exchange in D₂O obscures piperazine signals; use DMSO-d₆ for clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.